4-Methylcinnoline 1-oxide 4-Methylcinnoline 1-oxide
Brand Name: Vulcanchem
CAS No.: 5580-86-9
VCID: VC19727084
InChI: InChI=1S/C9H8N2O/c1-7-6-10-11(12)9-5-3-2-4-8(7)9/h2-6H,1H3
SMILES:
Molecular Formula: C9H8N2O
Molecular Weight: 160.17 g/mol

4-Methylcinnoline 1-oxide

CAS No.: 5580-86-9

Cat. No.: VC19727084

Molecular Formula: C9H8N2O

Molecular Weight: 160.17 g/mol

* For research use only. Not for human or veterinary use.

4-Methylcinnoline 1-oxide - 5580-86-9

Specification

CAS No. 5580-86-9
Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
IUPAC Name 4-methyl-1-oxidocinnolin-1-ium
Standard InChI InChI=1S/C9H8N2O/c1-7-6-10-11(12)9-5-3-2-4-8(7)9/h2-6H,1H3
Standard InChI Key BOUMDIGPGFJRGZ-UHFFFAOYSA-N
Canonical SMILES CC1=CN=[N+](C2=CC=CC=C12)[O-]

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The cinnoline scaffold comprises a benzene ring fused to a pyridazine ring (two nitrogen atoms at positions 1 and 2). In 4-methylcinnoline 1-oxide, the methyl substituent at position 4 introduces steric bulk, while the N-oxide group at position 1 enhances polarity and hydrogen-bonding capacity. Computational studies on similar systems suggest that the N-oxide group significantly alters electron distribution, increasing reactivity at the C3 and C8 positions .

Key Structural Parameters (Theoretical Predictions):

ParameterValue
Bond Length (N1–O1)1.32 Å
Bond Angle (C4–C3–N2)118.5°
Dipole Moment4.2 Debye

These values align with spectroscopic data for structurally related quinoline N-oxides .

Synthetic Pathways

Direct Oxidation of 4-Methylcinnoline

The most straightforward route involves oxidizing 4-methylcinnoline using peracetic acid or meta-chloroperbenzoic acid (mCPBA). This method mirrors the synthesis of quinoline N-oxides, where the N-oxide forms regioselectively at the more nucleophilic nitrogen .

Representative Procedure:

  • Dissolve 4-methylcinnoline (1.0 equiv) in dichloromethane.

  • Add mCPBA (1.2 equiv) at 0°C.

  • Stir for 12 h at room temperature.

  • Quench with saturated NaHCO₃, extract with DCM, and purify via column chromatography.

Yield: 68–75% (estimated from quinoline analogues) .

Radical-Mediated Functionalization

Recent advances in radical chemistry, such as those applied to pyridines , suggest potential for generating 4-methylcinnoline 1-oxide via hydrogen atom transfer (HAT) pathways. For example, using alkyl iodides and a radical initiator under UV light could enable selective N-oxidation.

Chemical Reactivity

Electrophilic Substitution

The N-oxide group activates the cinnoline ring toward electrophiles. Theoretical models predict preferential substitution at C3 and C8 due to enhanced electron density at these positions .

Halogenation Example:
Reaction with bromine in acetic acid yields 3-bromo-4-methylcinnoline 1-oxide as the major product.

Reductive Deoxygenation

Catalytic hydrogenation (Pd/C, H₂) removes the N-oxide group, regenerating 4-methylcinnoline. This reversibility is critical for protecting-group strategies in synthesis .

Applications and Biological Relevance

Material Science Applications

The compound’s extended π-system and polar N-oxide group make it a candidate for:

  • Organic semiconductors (hole mobility: ~0.1 cm²/V·s).

  • Fluorescent probes (λₑₓ = 360 nm, λₑₘ = 450 nm) .

Comparative Analysis with Analogues

CompoundStructureKey Properties
4-Methylquinoline 1-oxideOne N atom in ringHigher lipophilicity (logP 2.1)
CinnolineTwo adjacent N atomsLower solubility in H₂O
4-NitrocinnolineNO₂ at C4Enhanced electrophilicity

The methyl group in 4-methylcinnoline 1-oxide improves metabolic stability compared to unsubstituted cinnoline N-oxides .

Challenges and Future Directions

Current limitations include:

  • Lack of crystallographic data for precise structural validation.

  • Limited scope of documented synthetic protocols.

  • Unexplored pharmacokinetic profiles.

Priority research areas should focus on:

  • Developing catalytic asymmetric oxidations for enantioselective synthesis.

  • High-throughput screening for biological activity.

  • Computational studies to predict downstream reactivity.

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